2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine
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Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiq-based compounds are known to exert their effects through a variety of biochemical pathways .
Result of Action
Thiq-based compounds are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction forms the tetrahydroisoquinoline core, which is then further functionalized to introduce the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline moiety to dihydroisoquinoline or isoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyridine or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline and pyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure but similar biological activities.
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)pyridine: A structural isomer with different substitution patterns on the tetrahydroisoquinoline ring.
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinoline: A compound with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine is unique due to its specific substitution pattern and the presence of both pyridine and tetrahydroisoquinoline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-5-7-16-14(9-13)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKCYSCBPAJCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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